(R)-Pioglitazone

Descripción general

Descripción

®-Pioglitazone is a chiral compound and a member of the thiazolidinedione class of drugs. It is primarily used as an antidiabetic agent, specifically for the treatment of type 2 diabetes mellitus. The compound works by improving insulin sensitivity in patients, thereby helping to control blood sugar levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pioglitazone involves several steps, starting from the appropriate chiral precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions typically involve controlled temperatures and pH levels to maintain the integrity of the chiral center.

Industrial Production Methods

In industrial settings, the production of ®-Pioglitazone is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction conditions to maintain consistency.

Análisis De Reacciones Químicas

Types of Reactions

®-Pioglitazone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Used to convert certain functional groups into more reactive forms.

Substitution: Commonly involves the replacement of one functional group with another, which can be useful in modifying the compound for different applications.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Aplicaciones Científicas De Investigación

Diabetes Management

(R)-Pioglitazone is widely recognized for its efficacy in controlling blood glucose levels in patients with T2DM. It enhances insulin sensitivity and has been shown to lower fasting blood sugar levels significantly. In clinical studies, it has demonstrated:

- Glycemic Control : A meta-analysis indicated that this compound effectively reduces fasting blood sugar levels by an average of 0.24 mmol/L compared to other antidiabetic medications .

- Lipid Profile Improvement : Patients treated with this compound showed significant improvements in triglycerides and HDL cholesterol levels .

Non-Alcoholic Steatohepatitis (NASH)

Recent studies have highlighted the potential of this compound in treating NASH, a common liver condition associated with obesity and diabetes. Research indicates that:

- Liver Health : Preclinical studies demonstrated that deuterium-stabilized this compound (PXL065) significantly reduces hepatic triglycerides, cholesterol, and inflammation .

- Clinical Trials : Phase 1 trials showed that PXL065 is safe and well-tolerated, suggesting its potential as a more effective treatment option compared to traditional pioglitazone formulations.

Kidney Disease Management

This compound has been investigated for its effects on proteinuria reduction in nephrotic syndrome (NS). Key findings include:

- Proteinuria Reduction : In a study involving children with refractory NS, the addition of this compound to glucocorticoid therapy resulted in an 80% reduction in proteinuria .

- Mechanistic Insights : The protective effects were linked to enhanced podocyte function and reduced expression of inflammatory markers, indicating a potential renoprotective role .

Cardiovascular Benefits

The cardiovascular implications of this compound have also been explored:

- Left Ventricular Hypertrophy : Studies show that this compound can improve cardiac hypertrophy associated with hypertension by reducing collagen deposition and myofibroblast proliferation .

- Risk Reduction : Patients with a history of myocardial infarction or stroke who were treated with this compound exhibited a significant reduction in the risk of subsequent cardiovascular events .

Anti-Inflammatory Effects

Research has identified anti-inflammatory properties associated with this compound:

- Chronic Obstructive Pulmonary Disease : In models of chronic obstructive pulmonary disease, this compound demonstrated unique anti-inflammatory effects, suggesting potential applications in respiratory diseases .

- Mechanism Exploration : The anti-inflammatory effects are thought to be mediated through pathways independent of PPARγ activation, which is traditionally linked to thiazolidinediones .

Data Summary

Mecanismo De Acción

®-Pioglitazone exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in the regulation of glucose and lipid metabolism. By binding to PPARγ, ®-Pioglitazone enhances the transcription of insulin-responsive genes, leading to improved insulin sensitivity and glucose uptake in tissues.

Comparación Con Compuestos Similares

Similar Compounds

Rosiglitazone: Another thiazolidinedione with similar antidiabetic properties.

Troglitazone: An older compound that was withdrawn from the market due to safety concerns.

Ciglitazone: A less commonly used thiazolidinedione.

Uniqueness

®-Pioglitazone is unique in its chiral nature, which can influence its pharmacokinetics and pharmacodynamics. Its specific interaction with PPARγ and the resulting effects on insulin sensitivity make it a valuable option for the treatment of type 2 diabetes.

Propiedades

Número CAS |

959687-65-1 |

|---|---|

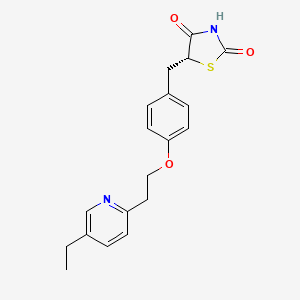

Fórmula molecular |

C19H20N2O3S |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

(5R)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1 |

Clave InChI |

HYAFETHFCAUJAY-QGZVFWFLSA-N |

SMILES isomérico |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3 |

SMILES canónico |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.